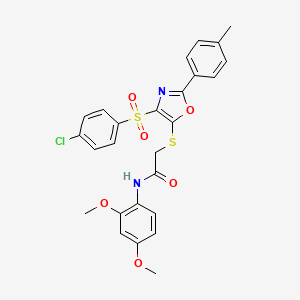

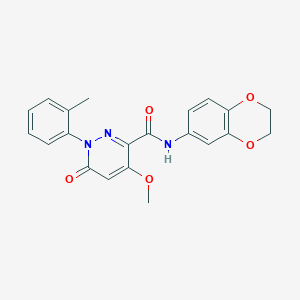

![molecular formula C20H22N2O5 B2363961 N1-(3-(苯并[d][1,3]二氧杂环戊烯-5-基)-3-羟丙基)-N2-(2,3-二甲基苯基)草酰胺 CAS No. 1448033-81-5](/img/structure/B2363961.png)

N1-(3-(苯并[d][1,3]二氧杂环戊烯-5-基)-3-羟丙基)-N2-(2,3-二甲基苯基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,3-dimethylphenyl)oxalamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many bioactive compounds .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of compounds with the benzo[d][1,3]dioxol-5-yl group were synthesized via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The benzo[d][1,3]dioxol-5-yl group is a key structural feature .Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the specific conditions and reagents used. For instance, it has been reported that similar compounds can undergo reactions such as C-N cross-coupling .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, its solubility, stability, and reactivity could be influenced by the presence of the benzo[d][1,3]dioxol-5-yl group .科学研究应用

抗癌潜力

该化合物已评估其抗肿瘤作用。体外研究表明,它对各种癌细胞系具有细胞毒性,包括前列腺癌(LNCaP)、胰腺癌(MIA PaCa-2)和急性淋巴细胞白血病(CCRF-CEM)。 需要进一步研究以了解其作用机制和潜在的临床应用 .

血吸虫病治疗

血吸虫病是一种寄生虫病,影响着全世界数百万人口。一些研究表明,该化合物可能对血吸虫有活性。需要进一步研究以评估其治疗潜力。

总之,N1-(3-(苯并[d][1,3]二氧杂环戊烯-5-基)-3-羟丙基)-N2-(2,3-二甲基苯基)草酰胺在各个领域都展现出巨大潜力,但仍需进一步研究以充分发挥其治疗应用。研究人员仍在不断探索其潜力,其多方面的特性使其成为未来研究的热门课题。 🌟🔬 .

未来方向

作用机制

Target of Action

Similar compounds have been found to inhibit cyclooxygenase , which plays a key role in the inflammatory response.

Mode of Action

Compounds with similar structures have been found to induce apoptosis and cause cell cycle arrest .

Biochemical Pathways

Similar compounds have been found to affect the cyclooxygenase pathway , which is involved in the inflammatory response.

Pharmacokinetics

It has been noted that all derivatives of similar compounds obey lipinski’s rule of five and have good bioactive scores , suggesting favorable pharmacokinetic properties.

Result of Action

The compound has been found to induce apoptosis and cause cell cycle arrest in certain cell lines . This suggests that it may have potential as an antitumor agent.

生化分析

Biochemical Properties

The compound N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,3-dimethylphenyl)oxalamide plays a role in biochemical reactions, particularly in the context of cancer cell lines . It has been designed based on literature reports of the activity of indoles against various cancer cell lines .

Cellular Effects

N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,3-dimethylphenyl)oxalamide has shown effects on various types of cells, particularly cancer cells . It influences cell function by causing cell cycle arrest at the S phase and inducing apoptosis in cancer cells .

Molecular Mechanism

The molecular mechanism of action of N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,3-dimethylphenyl)oxalamide is complex and involves several interactions at the molecular level . The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,3-dimethylphenyl)oxalamide change over time . Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being gathered .

Dosage Effects in Animal Models

The effects of N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,3-dimethylphenyl)oxalamide vary with different dosages in animal models . Studies have shown that the compound substantially reduced mice blood glucose levels .

Metabolic Pathways

The compound is known to interact with various enzymes and cofactors, and it may have effects on metabolic flux or metabolite levels .

Transport and Distribution

The compound may interact with transporters or binding proteins, and it may have effects on its localization or accumulation .

Subcellular Localization

The compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N'-(2,3-dimethylphenyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5/c1-12-4-3-5-15(13(12)2)22-20(25)19(24)21-9-8-16(23)14-6-7-17-18(10-14)27-11-26-17/h3-7,10,16,23H,8-9,11H2,1-2H3,(H,21,24)(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUMXUTDIMFOOOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

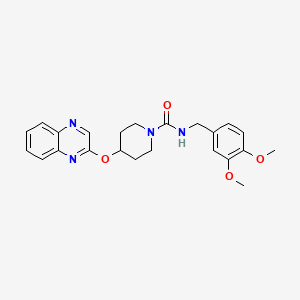

![(E)-2-(benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile](/img/structure/B2363881.png)

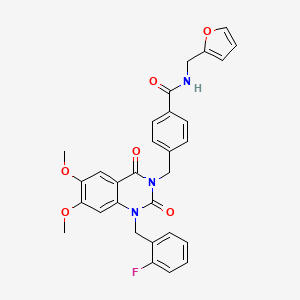

![N-[(4-chlorophenyl)(cyano)methyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B2363884.png)

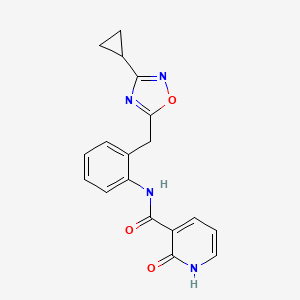

![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]thiophene-3-carboxamide](/img/structure/B2363885.png)

![6-Chloro-2-ethyl-1H-benzo[d]imidazole](/img/structure/B2363887.png)

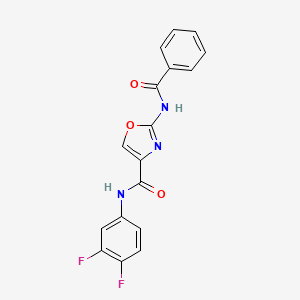

![2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2363892.png)

![3-((1-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione](/img/structure/B2363896.png)

![4-methoxy-N-(2-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2363898.png)

![N-[2-(hydroxymethyl)-3-thienyl]-4-isopropyl-N-methylbenzenesulfonamide](/img/structure/B2363899.png)